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molecular formula C10H15NO2 B2703450 Tert-butyl 1-cyanocyclobutane-1-carboxylate CAS No. 1366068-08-7

Tert-butyl 1-cyanocyclobutane-1-carboxylate

Cat. No. B2703450
M. Wt: 181.235
InChI Key: ZVJPMDOVKARKBK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09409892B2

Procedure details

DBU (23.5 mL) was added slowly to a solution of cyano-acetic acid tert-butyl ester (8.84 g) in DMF (100 mL) at rt, followed by addition of 1,3-dibromopropane (13.9 g); then the reaction mixture was stirred in an oil bath (bath temperature=80° C.) overnight. The reaction was cooled, diluted with EtOAc, then washed with cold water, dil. NaCl solution; EtOAc phase was dried over anhydrous sodium sulfate, filtered, concentrated, the residue was column purified to give title compound (6.58 g). 1H NMR in CDCl3, δ in ppm: 2.8-2.5 (m, 4H), 2.4-2.2 (m, 2H), 1.51 (s, 9H).
Name
Quantity
23.5 mL
Type
reactant
Reaction Step One
Quantity
8.84 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
13.9 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH2:1]1[CH2:11]C[N:9]2[C:4](=NCCC2)[CH2:3][CH2:2]1.[C:12]([O:16][C:17](=[O:21])CC#N)([CH3:15])([CH3:14])[CH3:13].BrCCCBr>CN(C=O)C.CCOC(C)=O>[C:12]([O:16][C:17]([C:3]1([C:4]#[N:9])[CH2:2][CH2:1][CH2:11]1)=[O:21])([CH3:15])([CH3:14])[CH3:13]

Inputs

Step One
Name
Quantity
23.5 mL
Type
reactant
Smiles
C1CCC2=NCCCN2CC1
Name
Quantity
8.84 g
Type
reactant
Smiles
C(C)(C)(C)OC(CC#N)=O
Name
Quantity
100 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
Quantity
13.9 g
Type
reactant
Smiles
BrCCCBr
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCOC(=O)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Stirring
Type
CUSTOM
Details
then the reaction mixture was stirred in an oil bath (bath temperature=80° C.) overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction was cooled
WASH
Type
WASH
Details
washed with cold water, dil. NaCl solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
EtOAc phase was dried over anhydrous sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
purified

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
C(C)(C)(C)OC(=O)C1(CCC1)C#N
Measurements
Type Value Analysis
AMOUNT: MASS 6.58 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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